1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea

Description

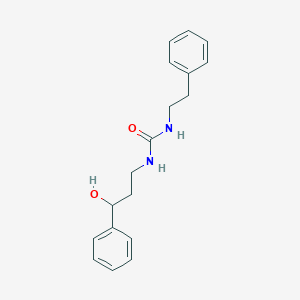

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea is a urea derivative characterized by a hydroxy-substituted phenylpropyl chain and a phenethyl group attached to the urea backbone. Urea derivatives are known for their versatility in drug design due to hydrogen-bonding capacity and structural tunability .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-17(16-9-5-2-6-10-16)12-14-20-18(22)19-13-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYMIOZCXBXNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with phenethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine

Scientific Research Applications

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Key Structural and Functional Insights:

- Substituent Effects on Bioactivity: Phenoperidine’s hydroxy-phenylpropyl group is critical for opioid receptor binding, highlighting the role of aromatic and hydroxyl groups in central nervous system (CNS) targeting . In contrast, triethoxysilyl-substituted ureas (e.g., ) lack bioactivity but serve as polymer modifiers.

Synthetic Accessibility :

- Safety Profiles: Limited toxicological data for many analogs (e.g., ) underscores the need for rigorous safety evaluation. Phenoperidine, as a regulated drug, has well-defined dosing but risks typical of opioids .

Research Findings and Data Gaps

Physicochemical Properties :

- Polar surface area (PSA) values (e.g., 52.57 Ų in ) correlate with solubility and bioavailability. The main compound’s hydroxy and phenyl groups may increase PSA, favoring aqueous solubility.

- Molecular weight trends (206–405 g/mol in analogs) suggest the main compound (~300–350 g/mol) would fall within drug-like "Lipinski" parameters.

- Biological Activity: No direct evidence links the main compound to specific therapeutic targets. However, phenethyl and hydroxy-phenylpropyl motifs are associated with CNS activity (e.g., analgesia ).

Regulatory and Industrial Relevance :

- Silane-modified ureas (e.g., ) are prioritized for industrial applications, while phenylpropyl derivatives may require stricter safety assessments due to structural similarity to controlled substances.

Biological Activity

1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive examination of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

Structure

The compound's structure can be represented as follows:

This structure features a urea moiety, which is instrumental in its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The urea group is known to enhance binding affinity to targets involved in metabolic pathways, potentially influencing:

- Enzyme Inhibition : It may inhibit enzymes related to metabolic disorders.

- Receptor Modulation : The compound could modulate receptor activities, impacting signaling pathways.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antidiabetic Activity : Studies suggest it may improve insulin sensitivity and glucose metabolism.

- Anti-inflammatory Properties : It has been shown to reduce inflammation markers in vitro.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against oxidative stress.

Case Study Analysis

- Antidiabetic Effects : A study conducted on diabetic rat models demonstrated that administration of this compound led to a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin signaling pathways.

- Inflammation Reduction : In vitro studies using macrophage cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when exposed to lipopolysaccharide (LPS).

- Neuroprotection : A recent investigation into the neuroprotective effects revealed that the compound could mitigate neuronal cell death induced by oxidative stress agents such as hydrogen peroxide.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antidiabetic Effects | Significant reduction in blood glucose levels |

| Anti-inflammatory Properties | Decreased cytokine production in macrophages |

| Neuroprotective Effects | Reduced neuronal cell death under oxidative stress conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.